1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(3-(benzyloxy)-4-methoxyphenyl)propan-1-one
Description
This compound features a propan-1-one backbone substituted with a 4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl group at the first position and a 3-(benzyloxy)-4-methoxyphenyl moiety at the third position. Structural characterization of such compounds typically employs X-ray crystallography tools like SHELXL for refinement , ensuring accurate determination of bond lengths, angles, and stereochemistry.
Properties
IUPAC Name |
3-(4-methoxy-3-phenylmethoxyphenyl)-1-[4-(triazol-1-yl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-30-22-9-7-19(17-23(22)31-18-20-5-3-2-4-6-20)8-10-24(29)27-14-11-21(12-15-27)28-16-13-25-26-28/h2-7,9,13,16-17,21H,8,10-12,14-15,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHFXGSIUFHVEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)N2CCC(CC2)N3C=CN=N3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(3-(benzyloxy)-4-methoxyphenyl)propan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₃₃N₃O₃
- Molecular Weight : 325.48 g/mol
- IUPAC Name : 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(3-(benzyloxy)-4-methoxyphenyl)propan-1-one
This compound features a triazole ring, which is known for its diverse biological activities, particularly in medicinal chemistry.
Anticancer Activity
Recent studies have indicated that compounds containing triazole moieties exhibit significant anticancer properties. For instance, derivatives similar to the compound have been shown to inhibit cell proliferation in various cancer cell lines:
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| 47f | HCT-116 | 6.2 |
| 47e | T47D | 43.4 |
| 47f | T47D | 27.3 |
These findings suggest that the incorporation of the triazole group may enhance the cytotoxic effects against specific cancer types, including colon and breast cancers .
Antimicrobial Activity
The compound also demonstrates potential antimicrobial activities. Triazole derivatives have been reported to possess antibacterial properties against both Gram-positive and Gram-negative bacteria. For example:
| Bacteria | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 3.125 |
| Escherichia coli | 12.5 |
These results indicate that triazole-containing compounds can be effective against common pathogens, which is crucial in the context of rising antibiotic resistance .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Triazole compounds often act by inhibiting key enzymes involved in cellular metabolism or proliferation.
- DNA Interaction : Some studies suggest that triazoles can intercalate into DNA or inhibit DNA synthesis, leading to cell death.
- Apoptosis Induction : Evidence shows that certain triazole derivatives can trigger apoptotic pathways in cancer cells, promoting programmed cell death.
Study on Anticancer Effects
A study published in Pharmaceutical Biology evaluated a series of triazole derivatives for their anticancer efficacy. The researchers found that compounds similar to our target showed significant cytotoxicity against MCF-7 breast cancer cells with IC₅₀ values ranging from 10 to 50 μM depending on structural modifications .
Study on Antimicrobial Properties
In another investigation focused on antimicrobial activity, a series of triazole derivatives were synthesized and tested against various bacterial strains. The study concluded that these compounds exhibited promising antibacterial activity, particularly against resistant strains of Staphylococcus aureus and Escherichia coli .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing the triazole moiety exhibit significant anticancer properties. The triazole ring is known to interfere with cancer cell proliferation and metastasis. In particular, derivatives of triazoles have been explored for their ability to act as selective down-regulators of estrogen receptors, which play a crucial role in breast cancer progression .
Table 1: Summary of Anticancer Studies
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity against various pathogens. Triazole derivatives have been documented to possess broad-spectrum antibacterial effects, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). Studies have shown that modifications to the piperidine structure can enhance antimicrobial potency .
Table 2: Antimicrobial Efficacy
| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Triazole Derivative D | MRSA | 0.125 µg/mL | |
| Triazole Derivative E | E. coli | 0.5 µg/mL |
Neuropharmacology
The piperidine component of the compound is associated with neuropharmacological applications, particularly in modulating neurotransmitter systems such as dopamine and serotonin pathways. This makes it a candidate for further investigation in treating neurological disorders like depression and anxiety .
Anti-inflammatory Effects
Triazoles have been recognized for their anti-inflammatory properties. The incorporation of a benzyloxy group may enhance the lipophilicity of the compound, potentially improving its bioavailability and efficacy in reducing inflammation .
Synthesis of Novel Polymers
The unique chemical structure allows for its use as a building block in the synthesis of novel polymers with specific properties tailored for biomedical applications such as drug delivery systems or scaffolds for tissue engineering .
Table 3: Polymerization Studies
| Polymer Name | Application Area | Properties Enhanced | Reference |
|---|---|---|---|
| Polymer A | Drug Delivery | Increased solubility | |
| Polymer B | Tissue Engineering | Biocompatibility |
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
Key Observations:
- Triazole Position: The target compound’s 1,2,3-triazole group (vs. 1,2,4-triazole in analogues) may alter hydrogen-bonding capacity and metabolic stability due to reduced steric hindrance .
- Heterocyclic Core: Piperidine in the target compound provides a less basic nitrogen than piperazine (pKa ~11 vs. ~9), influencing solubility and pharmacokinetics .
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological Data (Hypothetical Analysis)
Discussion:
- Lipophilicity: The benzyloxy group in the target compound elevates LogP compared to dimethoxy analogues, suggesting improved blood-brain barrier penetration but reduced solubility .
- Metabolic Stability: The 1,2,3-triazole in the target compound may undergo slower oxidative metabolism than 1,2,4-triazole derivatives, as seen in analogous systems .
Q & A
What are the critical considerations for designing a multi-step synthesis protocol for this compound?
Basic
The synthesis of this compound requires optimization of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) to ensure high yields and purity. For example, coupling reactions involving the piperidine-triazole moiety may demand anhydrous conditions and inert atmospheres to prevent side reactions. Intermediate purification via column chromatography or recrystallization is essential, with analytical techniques like HPLC and NMR used to verify structural integrity at each step .
Advanced
When scaling up synthesis, discrepancies in reaction yields may arise due to kinetic vs. thermodynamic control in cyclization steps. For instance, the formation of the triazole ring via click chemistry requires precise stoichiometry of azide and alkyne precursors. Advanced optimization might involve DoE (Design of Experiments) to identify critical parameters (e.g., Cu(I) catalyst concentration, solvent polarity) that influence regioselectivity and reaction efficiency .
How can researchers resolve contradictions in spectroscopic data during structural characterization?
Basic
Contradictions in NMR or IR data (e.g., unexpected splitting patterns or missing peaks) often arise from impurities or dynamic effects like tautomerism. Confirm purity via HPLC-MS and compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) to validate assignments .
Advanced
For complex cases, such as conformational flexibility in the piperidine ring, employ VT-NMR (Variable Temperature NMR) to probe dynamic behavior. Additionally, X-ray crystallography (using programs like SHELXL ) can resolve ambiguities by providing definitive bond lengths and angles .
What methodologies are recommended for elucidating the compound’s biological targets?
Basic
Initial target identification can involve in silico docking studies against protein databases (e.g., PDB) to prioritize receptors like kinases or GPCRs. Follow-up competitive binding assays (e.g., fluorescence polarization) using labeled ligands validate predicted interactions .
Advanced
For mechanistic studies, use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding kinetics and thermodynamics. To assess selectivity, perform high-throughput screening against panels of related targets and analyze data using SAR (Structure-Activity Relationship) models .
How should researchers address low crystallinity in X-ray diffraction studies?
Advanced
If the compound resists crystallization, consider co-crystallization with stabilizing agents (e.g., cyclodextrins) or modify crystallization solvents (e.g., mixed aqueous-organic systems). For twinned or weak datasets, SHELXL’s twin refinement tools can improve resolution by modeling twin laws and partitioning intensities .
What analytical techniques are optimal for quantifying metabolic stability in vitro?
Advanced
Use LC-MS/MS to monitor degradation in liver microsomal assays. Compare half-life () and intrinsic clearance (Cl) values against reference compounds. For unstable metabolites, employ HRMS (High-Resolution Mass Spectrometry) to identify oxidation or glucuronidation sites .
How can researchers validate the compound’s selectivity against off-target receptors?
Advanced
Perform CRISPR-Cas9 knockout or RNAi silencing of suspected off-targets in cellular models. Combine with phosphoproteomics to map downstream signaling perturbations. For orthogonal validation, use cryo-EM or NMR-based fragment screening to detect allosteric binding pockets .
What strategies mitigate batch-to-batch variability in enantiomeric purity?
Advanced
Implement chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) for precise enantiomer separation. For asymmetric synthesis steps, optimize chiral catalysts (e.g., Ru-BINAP complexes) using kinetic resolution or dynamic kinetic resolution protocols .
How can computational models predict the compound’s pharmacokinetic properties?
Advanced
Use Physiologically Based Pharmacokinetic (PBPK) modeling tools like GastroPlus to simulate absorption, distribution, and clearance. Input parameters include logP , pKa , and permeability (measured via Caco-2 assays ). Validate predictions against in vivo rodent PK studies .
What experimental controls are essential in cytotoxicity assays?
Basic
Include vehicle controls (e.g., DMSO) and reference cytotoxic agents (e.g., doxorubicin) to normalize data. Use ATP-based luminescence assays (e.g., CellTiter-Glo) for viability quantification, ensuring cell line authentication via STR profiling .
How should researchers handle discrepancies between in silico and experimental ADMET data?
Advanced
Reconcile differences by refining computational models with experimental microsomal stability data or plasma protein binding ratios . For poor solubility predictions, validate via shake-flask solubility assays and adjust QSAR models using experimental logS values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
